molecular formula C23H23N5O2 B11329674 N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11329674
M. Wt: 401.5 g/mol
InChI Key: WDCFNEGVLNSLHB-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, a phenyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a suitable carboxylic acid derivative.

    Cycloaddition Reaction: The 1,2,3-triazole ring is formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with a suitable amine, such as cyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the triazole and benzoxazole moieties may contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide: Unique due to the combination of cyclohexyl, methyl, phenyl, and benzoxazole groups.

    N-cyclohexyl-5-methyl-1-(3-phenyl-1H-1,2,3-triazole-4-carboxamide): Lacks the benzoxazole moiety, which may affect its chemical properties and applications.

    N-cyclohexyl-5-methyl-1-(2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the phenyl group, which may influence its biological activity and binding affinity.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of both the triazole and benzoxazole moieties may enhance its binding affinity and specificity for molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-15-21(23(29)24-17-10-6-3-7-11-17)25-27-28(15)18-12-13-20-19(14-18)22(30-26-20)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,24,29)

InChI Key

WDCFNEGVLNSLHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5CCCCC5

Origin of Product

United States

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